molecular formula C11H7BrO2 B14758930 5-Bromo-4-phenylfuran-2-carbaldehyde

5-Bromo-4-phenylfuran-2-carbaldehyde

Cat. No.: B14758930
M. Wt: 251.08 g/mol
InChI Key: DZTPXIMTYIYHFI-UHFFFAOYSA-N
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Description

5-Bromo-4-phenylfuran-2-carbaldehyde is a chemical compound with the molecular formula C11H7BrO2 and a molecular weight of 251.08 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses. The compound is characterized by a furan ring substituted with a bromine atom and a phenyl group, along with an aldehyde functional group.

Preparation Methods

The synthesis of 5-Bromo-4-phenylfuran-2-carbaldehyde typically involves the bromination of 4-phenylfuran-2-carbaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

5-Bromo-4-phenylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-4-phenylfuran-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-4-phenylfuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-4-phenylfuran-2-carbaldehyde include:

  • 4-Bromo-5-phenylfuran-2-carbaldehyde
  • 5-Bromo-2-methoxybenzaldehyde
  • 5-(4-Bromo-phenyl)-furan-2-carbonitrile

These compounds share structural similarities but differ in the position of substituents or the nature of functional groups, which can influence their chemical properties and applications.

Properties

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

IUPAC Name

5-bromo-4-phenylfuran-2-carbaldehyde

InChI

InChI=1S/C11H7BrO2/c12-11-10(6-9(7-13)14-11)8-4-2-1-3-5-8/h1-7H

InChI Key

DZTPXIMTYIYHFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2)C=O)Br

Origin of Product

United States

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